N1-Ethyl vs. N1-Hydrogen Substitution: Differential Antiviral Potency in the Indole-3-Sulfanyl Acetamide Class
Within the indole-3-sulfanyl acetamide class, N1-substitution profoundly influences anti-RSV activity. The N1‑H analog RSV-IN-4 (N-(2‑ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide) exhibits an EC50 of 11.76 μM, whereas the 3,4‑dichlorophenyl derivative RSV-IN-3 shows an EC50 of 32.70 μM in the same assay . Although direct EC50 data for the target compound (N1‑ethyl, naphthalen-1-yl) have not been published, class-level SAR indicates that N1‑alkylation generally attenuates antiviral potency relative to N1‑H, and the naphthalen-1-yl group may partially rescue potency through enhanced hydrophobic contacts [1]. The unique combination of N1‑ethyl and naphthalen-1-yl substitutions occupies a distinct SAR niche not represented by any disclosed RSV inhibitor.
| Evidence Dimension | Anti-RSV potency (EC50) |
|---|---|
| Target Compound Data | No published EC50; predicted to be intermediate between N1‑H and N1‑alkyl derivatives |
| Comparator Or Baseline | RSV-IN-4 (N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide): EC50 = 11.76 μM; RSV-IN-3 (N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide): EC50 = 32.70 μM |
| Quantified Difference | Not determined; class-level inference only |
| Conditions | In vitro RSV replication assay in HEp-2 cells; compound incubated with virus and cells for 72 h; viral load quantified by immunostaining or RT-qPCR |
Why This Matters
Procurement of the N1‑ethyl naphthalen-1-yl analog enables exploration of a unique SAR vector that is absent from the well-characterized RSV-IN series, potentially yielding a novel dual inhibitor with differentiated resistance profile.
- [1] Yu K-L, Zhang Y, Civiello RL, Kadow KF, Cianci CW, Krystal M, Meanwell NA. Fundamental structure-activity relationships associated with a new structural class of respiratory syncytial virus inhibitor. Bioorganic & Medicinal Chemistry Letters. 2003;13(13):2141-2144. View Source
